![molecular formula C19H27BN2O4 B2646621 tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2096334-73-3](/img/structure/B2646621.png)
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound with the molecular formula C19H27BN2O4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed under inert atmosphere with reagents like aryl halides and boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The reactions are typically carried out under inert atmosphere to prevent oxidation and degradation of the sensitive boronic ester group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
Organic Synthesis
One of the primary applications of tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules used in pharmaceuticals and materials science. The boronate ester group facilitates the coupling process by acting as a reactive partner with aryl halides.
Pharmaceutical Development
Compounds derived from this structure exhibit significant biological activity, making them potential candidates for drug development. Research indicates that these compounds may function as enzyme inhibitors or modulators of receptor activity. The interaction between the boronate ester group and active sites on enzymes can lead to inhibition or alteration of enzymatic pathways. For instance, studies have shown that derivatives can inhibit arginase, an enzyme involved in the urea cycle, which may have implications for treating conditions related to nitric oxide production and immune responses .
Biological Interactions
The ability of this compound to interact with biological macromolecules has been explored extensively. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to elucidate binding affinities and mechanisms of action. These studies reveal that the pyrazolo[2,3-b]pyridine core can engage in π-π stacking interactions with aromatic residues within proteins, enhancing binding affinity and specificity .
Case Study 1: Enzyme Inhibition
A study focused on the synthesis and evaluation of enzyme inhibitors based on the pyrrolo[2,3-b]pyridine scaffold demonstrated that derivatives of this compound exhibited potent inhibition against specific enzymes involved in metabolic pathways . The results indicated a dose-dependent response in enzyme activity assays, suggesting potential therapeutic applications.
Case Study 2: Drug Design
In another investigation into structure-based drug design, researchers optimized compounds based on the pyrrolo[2,3-b]pyridine scaffold to develop selective inhibitors for MPS1 (Monopolar Spindle 1) kinase. The study highlighted how modifications to the core structure could enhance oral bioavailability while maintaining potency against cancer cell lines . This underscores the versatility of this compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific structure, which combines a pyrrolo[2,3-b]pyridine core with a boronic ester group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
The compound tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate , identified by its CAS number 2096334-73-3 , is a novel synthetic derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Molecular Structure
- Molecular Formula : C19H27BN2O4
- Molecular Weight : 358.2 g/mol
- Structural Features : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its pharmacological properties, along with a boron-containing moiety that may enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H27BN2O4 |
Molecular Weight | 358.2 g/mol |
Melting Point | N/A |
Boiling Point | N/A |
Density | N/A |
Research indicates that compounds similar to tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine derivatives exhibit significant inhibitory activity against various kinases, particularly the dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A). DYRK1A is implicated in neurodegenerative diseases and cancer. Inhibition of this kinase can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
Case Studies and Research Findings
-
DYRK1A Inhibition :
- A study demonstrated that derivatives of pyrrolo[2,3-b]pyridines showed nanomolar-level inhibitory activity against DYRK1A. This suggests that tert-butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine could be a promising candidate for further development as a therapeutic agent targeting DYRK1A-related pathways .
-
Anti-inflammatory Effects :
- Compounds in this class have also shown antioxidant and anti-inflammatory properties in various assays. For instance, ORAC assays demonstrated their ability to scavenge free radicals effectively. Furthermore, in vitro studies using BV2 microglial cells indicated that these compounds could mitigate LPS-induced pro-inflammatory responses .
-
Drug Design and Synthesis :
- Innovative synthetic approaches have been employed to create derivatives with enhanced biological profiles. For example, the use of directed message passing neural networks (DMPNN) in drug design has facilitated the identification of potent DYRK1A inhibitors through computational modeling and subsequent experimental validation .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
DYRK1A Inhibition | Nanomolar-level inhibition |
Anti-inflammatory Effects | Significant reduction in pro-inflammatory markers |
Antioxidant Activity | Effective free radical scavenging |
Properties
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-11-22(16(23)24-17(2,3)4)15-14(12)9-13(10-21-15)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUYQLIZWLVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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